Hpk1-IN-14

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hematopoietic progenitor kinase 1 inhibitor 14 is a small molecule inhibitor targeting hematopoietic progenitor kinase 1, a serine/threonine kinase predominantly expressed in hematopoietic cells. Hematopoietic progenitor kinase 1 plays a crucial role in regulating immune cell signaling, particularly in T cells and dendritic cells. Inhibition of hematopoietic progenitor kinase 1 has shown potential in enhancing anti-tumor immune responses, making hematopoietic progenitor kinase 1 inhibitor 14 a promising candidate for cancer immunotherapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of hematopoietic progenitor kinase 1 inhibitor 14 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final step involves the coupling of the intermediate with a suitable amine or other nucleophiles under controlled conditions .

Industrial Production Methods

Industrial production of hematopoietic progenitor kinase 1 inhibitor 14 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions

Hematopoietic progenitor kinase 1 inhibitor 14 undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amines, and other functionalized molecules that serve as intermediates or final products in the synthesis of hematopoietic progenitor kinase 1 inhibitor 14 .

Applications De Recherche Scientifique

Hematopoietic progenitor kinase 1 inhibitor 14 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various biochemical pathways.

Biology: Employed in research to understand the regulation of immune cell signaling and its impact on immune responses.

Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, particularly in overcoming resistance to existing treatments.

Industry: Utilized in the development of new drugs targeting hematopoietic progenitor kinase 1 and related pathways

Mécanisme D'action

Hematopoietic progenitor kinase 1 inhibitor 14 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the phosphorylation of downstream signaling molecules, such as SH2 domain-containing leukocyte protein of 76 kilodaltons, leading to enhanced T cell activation and proliferation. The compound also affects dendritic cell function, promoting anti-tumor immune responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of Hematopoietic Progenitor Kinase 1 Inhibitor 14

Hematopoietic progenitor kinase 1 inhibitor 14 stands out due to its high selectivity and potency in inhibiting hematopoietic progenitor kinase 1. Its unique chemical structure allows for effective inhibition of hematopoietic progenitor kinase 1 activity, leading to robust immune responses and potential therapeutic benefits in cancer treatment .

Activité Biologique

Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that plays a significant role in modulating immune responses, particularly in T and B cells. The compound Hpk1-IN-14, a selective inhibitor of HPK1, has garnered attention for its potential therapeutic applications in enhancing anti-tumor immunity. This article provides a comprehensive overview of the biological activity of this compound, drawing on recent research findings, case studies, and data tables to elucidate its mechanisms and efficacy.

HPK1 functions as a negative regulator of T-cell activation. Inhibition of HPK1 leads to enhanced T-cell receptor (TCR) signaling, promoting anti-tumor responses. Studies indicate that HPK1 inhibitors, including this compound, can restore T-cell functionality and increase the effectiveness of immunotherapies such as anti-PD-1 treatments. The inhibition of HPK1 results in increased activation of downstream signaling pathways involving proteins such as SLP76 and PLCγ1, which are crucial for T-cell activation and proliferation .

Efficacy in Cancer Models

Recent studies have demonstrated the efficacy of this compound in various cancer models:

- Non-Hodgkin Lymphoma (NHL) : A study involving 30 NHL patients showed that treatment with this compound enhanced the response to anti-PD-1 therapy. The combination therapy resulted in increased apoptosis rates and activation of the NLRP3 inflammasome pathway, suggesting a synergistic effect in promoting T-cell cytotoxicity against tumor cells .

- Renal Cell Carcinoma (RCC) : In a Phase 1/2 clinical trial, this compound (also referred to as NDI-101150) achieved an 18% objective response rate in heavily pretreated RCC patients. The clinical benefit rate was reported at 29%, with a disease control rate of 65%. These results highlight the compound's potential in activating the immune system against solid tumors .

Data Tables

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies

Case Study 1: NHL Patients

In a clinical trial involving NHL patients treated with this compound alongside anti-PD-1 therapy, researchers observed significant improvements in tumor response rates. The study employed flow cytometry to assess T-cell activation and apoptosis levels, demonstrating that HPK1 inhibition markedly increased T-cell cytotoxicity against tumor cells.

Case Study 2: RCC Patients

A cohort of RCC patients treated with NDI-101150 exhibited notable immune activation markers. Clinical samples indicated broad immune system engagement across multiple cell types, reinforcing the proposed mechanism of action for HPK1 inhibition in enhancing anti-tumor immunity .

Research Findings

Research has consistently shown that HPK1 inhibition can lead to improved outcomes in cancer immunotherapy settings. For instance:

- HPK1 Knockout Studies : Mice lacking HPK1 displayed heightened T-cell activation and improved tumor immunity, underscoring the inhibitory role of HPK1 on immune responses .

- Pharmacodynamics : this compound demonstrated strong pharmacodynamic effects across various doses, effectively inhibiting its target while maintaining an acceptable safety profile .

Propriétés

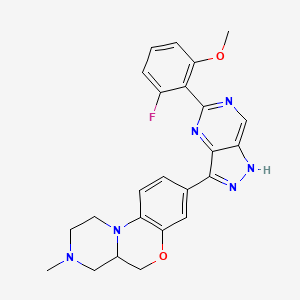

Formule moléculaire |

C24H23FN6O2 |

|---|---|

Poids moléculaire |

446.5 g/mol |

Nom IUPAC |

8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine |

InChI |

InChI=1S/C24H23FN6O2/c1-30-8-9-31-15(12-30)13-33-20-10-14(6-7-18(20)31)22-23-17(28-29-22)11-26-24(27-23)21-16(25)4-3-5-19(21)32-2/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,28,29) |

Clé InChI |

HHCQGJYRVGMNBT-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=CN=C(N=C54)C6=C(C=CC=C6F)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.